molecular formula C9H8INO3 B13495104 N-Acetyl-2-amino-5-iodobenzoic acid CAS No. 5326-44-3

N-Acetyl-2-amino-5-iodobenzoic acid

Cat. No.: B13495104
CAS No.: 5326-44-3
M. Wt: 305.07 g/mol
InChI Key: GGJWOMGTWDNWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-5-iodobenzoic acid is an organic compound that belongs to the class of iodobenzoic acids It is characterized by the presence of an acetamido group (-NHCOCH3) and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetamido-5-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of 2-acetamidobenzoic acid. The reaction typically employs iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include heating and stirring to ensure complete iodination.

Another method involves the diazotization of 2-acetamidoaniline followed by a Sandmeyer reaction with potassium iodide. This method is widely used in organic synthesis laboratories due to its efficiency and reliability.

Industrial Production Methods

In industrial settings, the production of 2-acetamido-5-iodobenzoic acid may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form 2-acetamido-5-iodobenzoic acid derivatives with higher oxidation states.

    Reduction Reactions: The acetamido group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include oxidized derivatives such as 2-acetamido-5-iodobenzoic acid N-oxides.

    Reduction Reactions: Products include 2-amino-5-iodobenzoic acid.

Scientific Research Applications

2-Acetamido-5-iodobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-acetamido-5-iodobenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for specific applications, enhancing its versatility.

Comparison with Similar Compounds

2-Acetamido-5-iodobenzoic acid can be compared with other iodobenzoic acids, such as:

    2-Iodobenzoic Acid: Lacks the acetamido group, making it less versatile in forming hydrogen bonds.

    3-Iodobenzoic Acid: The iodine atom is positioned differently, affecting its reactivity and interactions.

    4-Iodobenzoic Acid: Similar to 3-iodobenzoic acid, with the iodine atom in a different position.

The presence of the acetamido group in 2-acetamido-5-iodobenzoic acid makes it unique, providing additional sites for interaction and modification, which enhances its utility in various applications.

Properties

IUPAC Name

2-acetamido-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJWOMGTWDNWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967826
Record name 2-[(1-Hydroxyethylidene)amino]-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-44-3
Record name NSC299
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Hydroxyethylidene)amino]-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.